molecular formula C16H16N2O2 B2963478 Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid CAS No. 1260003-08-4

Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid

Cat. No.: B2963478
CAS No.: 1260003-08-4
M. Wt: 268.316
InChI Key: YYPYMPYOBQOQNS-UHFFFAOYSA-N
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Description

Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid is a complex organic compound that belongs to the carbazole family Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid typically involves multiple steps, starting with the preparation of 9-ethyl-9H-carbazole-3-ylamine as a key intermediate. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role in enzyme inhibition and its effects on cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industry, this compound is used in the production of organic electronic materials, such as OLEDs (organic light-emitting diodes) and photovoltaic cells.

Mechanism of Action

The mechanism by which Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 9-Ethyl-9H-carbazole-3-ylamine

  • 9-Ethyl-9H-carbazole-3-carbaldehyde

  • Cyanoacetic acid derivatives

Uniqueness: Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid stands out due to its amino and acetic acid functional groups, which provide additional reactivity and versatility compared to other carbazole derivatives. This makes it a valuable compound for a wide range of applications.

Properties

IUPAC Name

2-amino-2-(9-ethylcarbazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-18-13-6-4-3-5-11(13)12-9-10(7-8-14(12)18)15(17)16(19)20/h3-9,15H,2,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPYMPYOBQOQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(C(=O)O)N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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